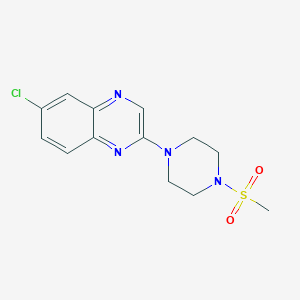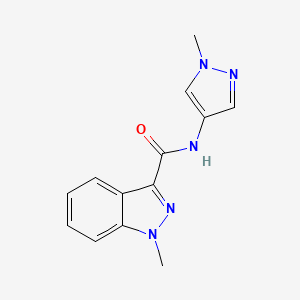![molecular formula C18H18N4O B6475686 1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2640979-01-5](/img/structure/B6475686.png)
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a unique combination of cyclopropyl, phenyl, and pyrido[2,3-d]pyrimidin-4-yl groups
Mecanismo De Acción
Target of Action
The compound “1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol” is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to interact with a variety of targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to a variety of therapeutic effects.
Mode of Action
Pyrido[2,3-d]pyrimidine derivatives are known to inhibit their targets by binding to the active site, preventing the normal substrate from binding, and thus inhibiting the enzyme’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are numerous due to the wide range of targets it interacts with. For instance, inhibition of tyrosine kinase can affect cell growth and proliferation, while inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, if this compound has a high degree of lipophilicity, it may be able to easily diffuse into cells and exert its effects.
Result of Action
The result of the action of this compound would depend on the specific target it interacts with. For example, if it inhibits tyrosine kinase, it could potentially slow down cell growth and proliferation. If it inhibits phosphatidylinositol-3 kinase, it could potentially induce cell death .
Action Environment
The action environment of this compound would likely be within the cell, given its potential lipophilicity and ability to diffuse into cells
Direcciones Futuras
Métodos De Preparación
The synthesis of 1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions typically involve the use of solvents such as diphenyl oxide and biphenyl at temperatures around 250°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:
Comparación Con Compuestos Similares
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol can be compared with other pyrido[2,3-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, which is also a target for cancer treatment.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrido[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
Propiedades
IUPAC Name |
1-cyclopropyl-1-phenyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(14-8-9-14,13-5-2-1-3-6-13)11-20-17-15-7-4-10-19-16(15)21-12-22-17/h1-7,10,12,14,23H,8-9,11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLSKBVEORTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC=NC3=C2C=CC=N3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6475604.png)
![4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B6475608.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B6475643.png)
![6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline](/img/structure/B6475648.png)
![3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6475658.png)

![N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6475669.png)
![N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6475674.png)
![6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475687.png)
![5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6475691.png)
![3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475707.png)
![2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6475714.png)
